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Compound of Interest
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Compound Name:
pentanone

Cat. No.: B125406

Technical Guide: 1-(4-Chlorophenyl)-5-methoxy-
1-pentanone

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the known and predicted physical
and chemical properties of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. Due to the limited
availability of direct experimental data for this specific compound, this document leverages data
from analogous structures and predictive models to offer a thorough profile. This guide includes
key identifiers, predicted physicochemical properties, a potential synthetic protocol adapted
from a similar compound, and an overview of the expected chemical reactivity of the aryl
ketone functional group. All quantitative data is presented in structured tables, and relevant
processes are visualized using logical diagrams.

Chemical Identity and Physical Properties

1-(4-Chlorophenyl)-5-methoxy-1-pentanone is an organic compound featuring a 4-
chlorophenyl ketone and a terminal methoxy group. Its core identifiers and predicted physical
properties are summarized below. The molecular weight has been calculated from the
molecular formula, as conflicting values have been reported in commercial listings.[1][2]
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Identifier Value Reference
1-(4-chlorophenyl)-5-

UPAC Name m((ethoxypeztan-i?one N/A

CAS Number 1346603-14-2 [1]

Molecular Formula C12H15CIO2 [1]

Molecular Weight 226.70 g/mol Calculated

Appearance Light Brown Wax [2]

Table 1: Chemical Identifiers for 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Property Predicted Value Notes
- . Prediction based on
Boiling Point 297.4+15.0°C _
computational models.
) Prediction based on
Density 1.050 + 0.06 g/cm?3 .
computational models.
N Soluble in Dichloromethane,
Solubility [2]

Methanol, Toluene.

Table 2: Predicted Physicochemical Properties

Synthesis Protocol

While a specific experimental protocol for the synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-

pentanone is not readily available in published literature, a viable synthetic route can be

adapted from the patented synthesis of the structurally similar compound, 5-Methoxy-1-[4-

(trifluoromethyl)phenyl]-1-pentanone.[3][4] The proposed method involves a Grignard reaction.

2.1. Proposed Synthetic Pathway

The synthesis can be conceptualized as a two-step process: the formation of a Grignard

reagent from 1-chloro-4-methoxybutane, followed by its reaction with 4-chlorobenzonitrile.
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Proposed Synthesis of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Step 1: Grignard Reagent Formation
1-chloro-4-methoxybutane Magnesium (Mg)
+ Mg / Ether
Step 2: Ketone Formation
4-methoxybutylmagnesium chloride 4-chlorobenzonitrile
\

+ 4-chlorobenzonifrile

> |ntermediate

1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Click to download full resolution via product page
Caption: Proposed two-step synthesis pathway.
2.2. Detailed Experimental Protocol (Adapted)

Materials:

Magnesium turnings

1-chloro-4-methoxybutane

4-chlorobenzonitrile

Anhydrous diethyl ether (or THF)
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e Hydrochloric acid (aqueous solution)

e Anhydrous sodium sulfate

e Solvents for chromatography (e.g., petroleum ether, ethyl acetate)
Procedure:

o Grignard Reagent Preparation:

o

In a flame-dried, three-necked flask equipped with a reflux condenser, dropping funnel,
and nitrogen inlet, place magnesium turnings.

o Add a small amount of anhydrous diethyl ether and a crystal of iodine to initiate the
reaction.

o Slowly add a solution of 1-chloro-4-methoxybutane in anhydrous diethyl ether to the flask.

o Maintain a gentle reflux until all the magnesium has reacted. The formation of the Grignard
reagent, 4-methoxybutylmagnesium chloride, is indicated by the disappearance of the
magnesium and the formation of a cloudy grey solution.

e Reaction with Nitrile:
o Cool the Grignard reagent solution in an ice bath.

o Slowly add a solution of 4-chlorobenzonitrile in anhydrous diethyl ether from the dropping
funnel.

o After the addition is complete, allow the reaction mixture to warm to room temperature and
stir for several hours.

e Hydrolysis and Work-up:

o Carefully pour the reaction mixture over a mixture of crushed ice and a saturated aqueous
solution of ammonium chloride or dilute hydrochloric acid to hydrolyze the intermediate

imine.
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o Separate the organic layer and extract the aqueous layer with diethyl ether.

o Combine the organic extracts, wash with brine, and dry over anhydrous sodium sulfate.

e Purification:
o Remove the solvent under reduced pressure.

o Purify the crude product by column chromatography on silica gel using a suitable eluent
system (e.g., a gradient of ethyl acetate in petroleum ether) to yield the final product, 1-(4-
Chlorophenyl)-5-methoxy-1-pentanone.

Chemical Reactivity and Potential Signaling
Pathways

3.1. Reactivity of the Aryl Ketone Moiety

The chemical behavior of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone is largely dictated by
the reactivity of the aryl ketone group. Aryl alkyl ketones are versatile intermediates in organic
synthesis.[5]

e Reduction: The carbonyl group can be reduced to a secondary alcohol using reducing
agents like sodium borohydride or through catalytic hydrogenation. More vigorous reduction
can lead to the corresponding alkane.[5]

» Nucleophilic Addition: The carbonyl carbon is electrophilic and susceptible to attack by
various nucleophiles.

o a-Arylation: Palladium-catalyzed a-arylation is a common reaction for aryl ketones, allowing
for the formation of new carbon-carbon bonds at the position adjacent to the carbonyl group.

[6]

e Suzuki-Miyaura Coupling: The chlorophenyl group can participate in palladium-catalyzed
cross-coupling reactions, such as the Suzuki-Miyaura reaction, which can be influenced by
the presence of the ketone functionality.[7][8]
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Key Reactions of Aryl Ketones

Aryl Alkyl Ketone

Reduction Strona Reduction Pd-catalyzed Suzuki-Miyaura
(e.g., NaBH4) g o-Arylation Coupling
Secondary Alcohol Alkane o-Arylated Ketone Biaryl Compound

Click to download full resolution via product page

Caption: General reactivity of the aryl ketone functional group.

3.2. Predicted Metabolic Pathways

While no specific metabolic studies have been conducted on 1-(4-Chlorophenyl)-5-methoxy-

1-pentanone, the metabolism of structurally related compounds suggests potential pathways.

The metabolism of xenobiotics often involves Phase | (functionalization) and Phase I

(conjugation) reactions.

e Phase | Metabolism: Cytochrome P450 (CYP) enzymes are likely to be involved in the initial

metabolic steps. Potential reactions include hydroxylation of the aromatic ring or alkyl chain,

and O-demethylation of the methoxy group.

» Phase Il Metabolism: The hydroxylated metabolites formed in Phase | can then undergo

conjugation with glucuronic acid or sulfate to increase their water solubility and facilitate

excretion.
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Predicted Metabolic Pathway

1-(4-Chlorophenyl)-5-methoxy-1-pentanone

Phase | Metabolism
(CYP450 enzymes)

Hydroxylated Metabolite O-Demethylated Metabolite

Glucuronide/Sulfate Conjugate

Click to download full resolution via product page

Caption: Predicted metabolic fate of the compound.

Spectroscopic Data

Direct experimental spectroscopic data (NMR, IR, MS) for 1-(4-Chlorophenyl)-5-methoxy-1-
pentanone is not currently available in the public domain. Researchers are advised to acquire
this data upon synthesis and purification of the compound. The expected spectral features

would include:
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e 1H NMR: Signals corresponding to the aromatic protons on the chlorophenyl ring, a triplet for
the methylene group adjacent to the carbonyl, multiplets for the other methylene groups in
the pentanone chain, and a singlet for the methoxy group protons.

e 13C NMR: A signal for the carbonyl carbon, distinct signals for the aromatic carbons (some
showing splitting due to chlorine), and signals for the aliphatic carbons of the pentanone
chain and the methoxy group.

» IR Spectroscopy: A strong absorption band characteristic of the carbonyl (C=0) stretch of an
aryl ketone, C-H stretching and bending vibrations for the aromatic and aliphatic portions,
and a C-O stretching band for the ether linkage.

e Mass Spectrometry: The molecular ion peak and characteristic fragmentation patterns,
including a prominent acylium ion resulting from cleavage at the carbonyl group.

Conclusion

This technical guide has compiled the available and predicted information on the physical and
chemical properties of 1-(4-Chlorophenyl)-5-methoxy-1-pentanone. While there is a notable
absence of direct experimental data, the information provided on its identity, predicted
properties, a potential synthetic route, and expected reactivity serves as a valuable resource
for researchers and professionals in the field of drug development and chemical synthesis.
Further experimental validation of the properties and reactivity outlined in this document is
strongly encouraged.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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